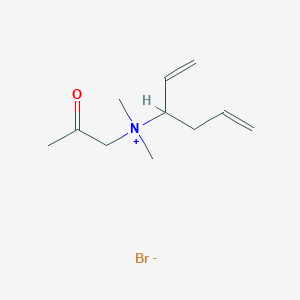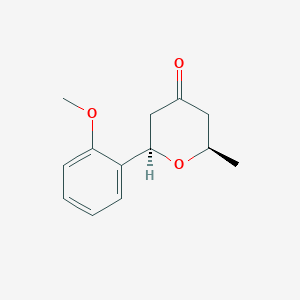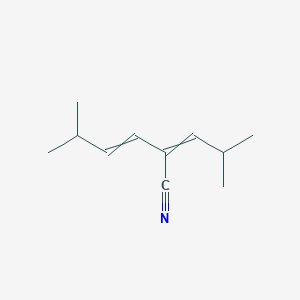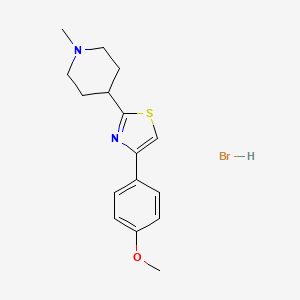
4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 1-methylpiperidine. The thiazole ring is usually formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the thiazole ring or the piperidine moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide lies in its specific combination of functional groups and ring structures. This might confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
88654-47-1 |
|---|---|
Fórmula molecular |
C16H21BrN2OS |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H20N2OS.BrH/c1-18-9-7-13(8-10-18)16-17-15(11-20-16)12-3-5-14(19-2)6-4-12;/h3-6,11,13H,7-10H2,1-2H3;1H |
Clave InChI |
UIZZJPMWKZKFJP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


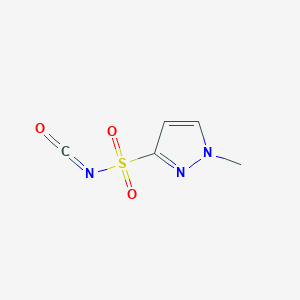
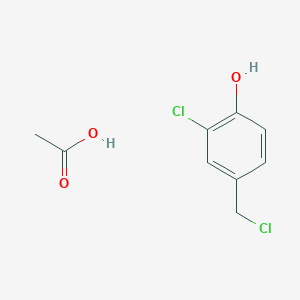
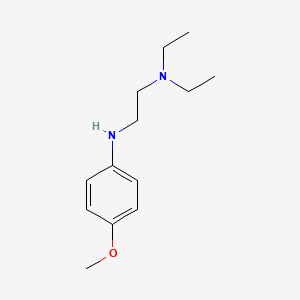
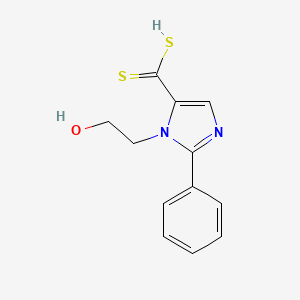
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
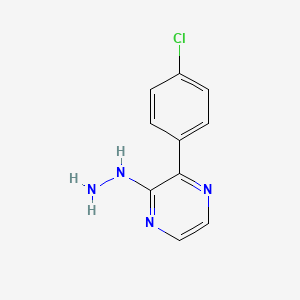
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
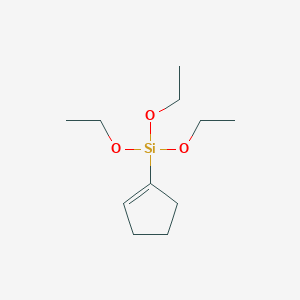
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
